molecular formula C27H26N4O4 B11455241 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

Cat. No.: B11455241
M. Wt: 470.5 g/mol
InChI Key: OVALKRCGHGQJGH-UHFFFAOYSA-N
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Description

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a piperidine ring, and a nitrobenzamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the phenyl group. The piperidine ring is then attached, and finally, the nitrobenzamide group is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzoxazole and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzoxazole or phenyl rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving benzoxazole and piperidine derivatives.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring may interact with enzymes or receptors, while the piperidine ring could enhance binding affinity. The nitrobenzamide group may participate in redox reactions, influencing the compound’s overall activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide: shares similarities with other benzoxazole and piperidine derivatives, such as:

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

InChI

InChI=1S/C27H26N4O4/c1-17-10-12-30(13-11-17)23-9-7-19(16-24(23)31(33)34)26(32)28-21-5-3-4-20(15-21)27-29-22-8-6-18(2)14-25(22)35-27/h3-9,14-17H,10-13H2,1-2H3,(H,28,32)

InChI Key

OVALKRCGHGQJGH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=C(C=C5)C)[N+](=O)[O-]

Origin of Product

United States

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